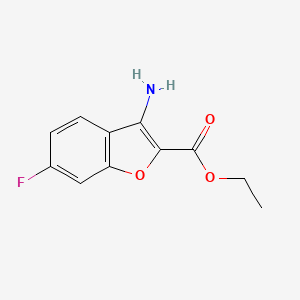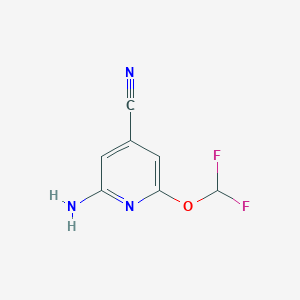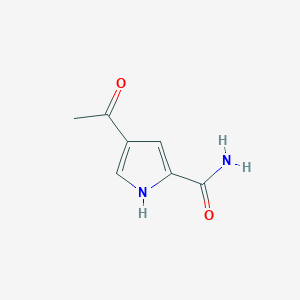
Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo es un compuesto químico que presenta un anillo de pirazol sustituido con grupos difluorometil y éster dimetil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo generalmente implica la reacción de ácido difluoroacético con precursores de pirazol apropiados. Un método común implica la esterificación del ácido difluoroacético con 4,5-dicarboxilato de pirazol de dimetilo en condiciones ácidas. La reacción generalmente se lleva a cabo en presencia de un catalizador como ácido sulfúrico o ácido p-toluensulfónico a temperaturas elevadas para facilitar la formación del enlace éster .
Métodos de producción industrial
La producción industrial de este compuesto se puede optimizar utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y rendimientos más altos. Se ha informado que el uso de dióxido de titanio a nanoescala como catalizador mejora el rendimiento de la reacción y reduce el tiempo de reacción . Además, el proceso se puede hacer más ecológico evitando el uso de disolventes orgánicos y empleando agua como medio de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de ácidos carboxílicos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la formación de alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo difluorometil, donde los nucleófilos como aminas o tioles reemplazan los átomos de flúor.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Pirazoles sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
El 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo implica su interacción con objetivos moleculares específicos. Por ejemplo, como un inhibidor de la succinato deshidrogenasa, se une al sitio activo de la enzima, impidiendo la conversión de succinato a fumarato en la cadena respiratoria mitocondrial . Esta inhibición interrumpe la respiración celular y la producción de energía, lo que lleva a la muerte de las células fúngicas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(Difluorometil)-1-metil-1H-pirazol-4-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de éster dimetil.
3-(Difluorometil)-1-metil-1H-pirazol-4-carboxamida: Contiene un grupo amida, utilizado en fungicidas.
3-(Difluorometil)-1-metil-1H-pirazol-4-carboxilato: Un derivado de éster con diferentes grupos éster.
Unicidad
El 3-(Difluorometil)-1H-pirazol-4,5-dicarboxilato de dimetilo es único debido a la presencia de ambos grupos difluorometil y éster dimetil, que confieren reactividad química y actividad biológica distintas
Propiedades
Fórmula molecular |
C8H8F2N2O4 |
|---|---|
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
dimethyl 5-(difluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H8F2N2O4/c1-15-7(13)3-4(6(9)10)11-12-5(3)8(14)16-2/h6H,1-2H3,(H,11,12) |
Clave InChI |
WSRYBFRSVJAWNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)





![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)







